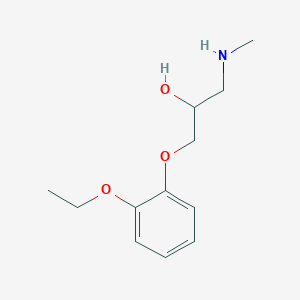

1-(2-Ethoxy-phénoxy)-3-méthylamino-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol is a chemical compound with a complex structure that includes an ethoxy group, a phenoxy group, and a methylamino group attached to a propanol backbone

Applications De Recherche Scientifique

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting adrenergic receptors.

Biological Studies: The compound is studied for its effects on cellular signaling pathways and receptor interactions.

Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol typically involves multiple steps. One common method starts with catechol as the raw material. Catechol undergoes an acid-alkali back extraction to yield high-purity o-ethoxyphenol. This intermediate then reacts with 1,2-dibromoethane to form 2-(2-ethoxyphenoxy) ethyl bromide. Finally, the ethyl bromide derivative is reacted with methylamine to produce the target compound .

Industrial Production Methods

In industrial settings, the production of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol involves similar steps but on a larger scale. The process includes the use of phase-transfer catalysts and controlled reaction conditions to ensure high yield and purity. The final product is obtained through recrystallization and distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and phenoxy groups.

Oxidation and Reduction: The hydroxyl group in the propanol backbone can be oxidized to a ketone or reduced to an alkane.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

Nucleophiles: Methylamine or other amines for substitution reactions.

Major Products Formed

Oxidation: Conversion of the hydroxyl group to a ketone.

Reduction: Formation of an alkane from the hydroxyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as an antagonist, blocking the receptors and preventing the usual physiological response. This action leads to relaxation of smooth muscles, particularly in the prostate and bladder, which is beneficial in treating conditions like benign prostatic hyperplasia .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Ethoxyphenoxy)ethylamine: An intermediate in the synthesis of various pharmaceuticals.

2-(2-Ethoxyphenoxy)ethyl bromide: Used in the preparation of other ethoxyphenoxy derivatives.

Tamsulosin: A well-known drug that shares a similar structure and is used to treat benign prostatic hyperplasia

Uniqueness

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as an adrenergic receptor antagonist makes it particularly valuable in pharmaceutical applications .

Activité Biologique

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol, a compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its effects on cellular signaling pathways, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol features an ethoxy group attached to a phenoxy moiety, along with a methylamino group. This configuration is crucial for its interaction with biological systems.

Research indicates that 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol influences various cellular signaling pathways:

- Cellular Signaling Pathways : The compound has been shown to modulate pathways associated with cell proliferation and apoptosis. Specifically, it has been linked to the inhibition of the PI3K/Akt signaling pathway, which is critical in regulating cell survival and growth .

- Receptor Interactions : Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission and cell signaling, although detailed receptor binding studies are still needed for conclusive evidence.

Antiproliferative Effects

1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells:

- Cell Cycle Arrest : Treatment with the compound resulted in a marked increase in the percentage of cells arrested in the G2/M phase, indicating its potential as an anticancer agent .

- Apoptosis Induction : Flow cytometry analyses revealed that the compound significantly increased the apoptotic population in treated cancer cells, suggesting a robust mechanism for inducing cell death .

Inhibition of Cell Migration

The compound also shows promise in inhibiting cell migration, which is crucial for preventing metastasis in cancer:

- Wound Healing Assays : Results from wound healing assays indicated that 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol effectively inhibited the migration of A375 melanoma cells in a dose-dependent manner .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antiproliferative effects on A375 melanoma cells, inducing apoptosis and G2/M arrest. |

| Study 2 | Found that the compound inhibited migration of cancer cells through modulation of the PI3K/NF-ĸB pathway. |

| Study 3 | Investigated receptor interactions and suggested potential roles in neurotransmission modulation. |

Safety Profile

Toxicological assessments indicate that 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol exhibits a favorable safety profile at therapeutic doses. In vivo studies have shown no significant adverse effects on body weight or organ function in animal models, supporting its potential for further development as a therapeutic agent .

Propriétés

IUPAC Name |

1-(2-ethoxyphenoxy)-3-(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-3-15-11-6-4-5-7-12(11)16-9-10(14)8-13-2/h4-7,10,13-14H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHAKWVTUGYANI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(CNC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385934 |

Source

|

| Record name | 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14754-63-3 |

Source

|

| Record name | 1-(2-Ethoxy-phenoxy)-3-methylamino-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.